1-Methoxy-2-(methoxymethoxy)-3-methylbenzene
Description
1-Methoxy-2-(methoxymethoxy)-3-methylbenzene (C10H14O3) is a substituted benzene derivative featuring methoxy, methoxymethoxy, and methyl groups at positions 1, 2, and 3, respectively. The methoxymethoxy group (–OCH2OCH3) introduces steric bulk and modulates electronic properties, making the compound relevant in organic synthesis and pharmaceutical intermediates .
Properties
Molecular Formula |
C10H14O3 |
|---|---|
Molecular Weight |
182.22 g/mol |
IUPAC Name |
1-methoxy-2-(methoxymethoxy)-3-methylbenzene |
InChI |
InChI=1S/C10H14O3/c1-8-5-4-6-9(12-3)10(8)13-7-11-2/h4-6H,7H2,1-3H3 |
InChI Key |
HPHVGXUKVVGWPU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)OC)OCOC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methoxy-2-(methoxymethoxy)-3-methylbenzene typically involves the reaction of 3-methylphenol with methoxymethyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 3-methylphenol is replaced by the methoxymethoxy group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, often involving temperature control and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions: 1-Methoxy-2-(methoxymethoxy)-3-methylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the methoxymethoxy group to a hydroxyl group.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under acidic conditions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroxyl-substituted derivatives.
Substitution: Halogenated or nitrated benzene derivatives.
Scientific Research Applications
1-Methoxy-2-(methoxymethoxy)-3-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-Methoxy-2-(methoxymethoxy)-3-methylbenzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The methoxymethoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and activity. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to various biological effects.
Comparison with Similar Compounds
Structural Isomers and Positional Variants
1-Methoxy-3-(methoxymethyl)benzene
- Molecular Formula: C9H12O2 (monoisotopic mass: 152.084 g/mol) .
- Key Differences :
1-Fluoro-3-Methoxy-2-methylbenzene
- Molecular Formula: C8H9FO (monoisotopic mass: 140.054 g/mol) .
- Key Differences :
Functional Group Analogues
1-Methoxy-2-(Phenylethenyl)-benzene
- Molecular Formula: C15H14O (monoisotopic mass: 210.104 g/mol) .
- Key Differences: Substituents: Phenylethenyl (–CH=CHPh) at position 2 instead of methoxymethoxy. Impact: Extended conjugation enhances UV absorption and stabilizes the compound via resonance. Potential applications in materials science differ from the target compound’s synthetic utility .
3,3′-Diaryl-2,2′-bis(methoxymethoxy)-1,1′-binaphthyls
- Example Structure : (R)-3,3′-Dibromo-2,2′-bis(methoxymethoxy)-1,1′-binaphthyl .
- Key Differences: Binaphthyl backbone with methoxymethoxy groups at positions 2 and 2′. Impact: Used in asymmetric catalysis due to chiral binaphthyl framework.
Pharmacologically Relevant Analogues
S2200 Derivatives (e.g., 2-COOH-[S2200])
- Example Structure: 2-({2-[1-methoxy-2-(methylamino)-2-oxoethyl]phenyl}methoxy)-4-methylbenzoic acid .
- Key Differences: Carboxylic acid (–COOH) and methylamino groups enhance water solubility and bioavailability. Impact: Used in drug metabolism studies, contrasting with the target compound’s lack of ionizable groups, which limits its pharmacokinetic utility .
Chalcone Derivatives with Methoxymethoxy Groups
- Example Structure : (E)-3-(5-(Adamantan-1-yl)-2,4-bis(methoxymethoxy)phenyl)-1-(2-hydroxy-5-methoxyphenyl)prop-2-en-1-one .
- Key Differences :
- Extended conjugated system with adamantyl and methoxymethoxy groups.
- Impact : Exhibits antiviral activity via inhibition of viral enzymes, suggesting that methoxymethoxy groups in the target compound could be optimized for similar applications .
Biological Activity
1-Methoxy-2-(methoxymethoxy)-3-methylbenzene, also known as a methoxymethoxy derivative of methylbenzene, is an organic compound with potential biological activities that have garnered interest in medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its interactions with various biological systems, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molar mass of approximately 168.19 g/mol. The compound features a benzene ring substituted with two methoxy groups and a methyl group, which influence its chemical reactivity and biological interactions.
Biological Activity Overview
Research into the biological activity of this compound indicates several potential therapeutic applications:
- Antioxidant Activity : Compounds with similar structures have demonstrated significant antioxidant properties, which can protect cells from oxidative stress and may contribute to their anticancer effects .
- Antiproliferative Effects : Preliminary studies suggest that derivatives of methoxy-substituted benzene compounds exhibit antiproliferative activity against various cancer cell lines. For instance, some analogs have shown IC50 values in the low micromolar range, indicating effective inhibition of cancer cell growth .
- Antimicrobial Properties : The presence of methoxy groups is often associated with enhanced antimicrobial activity. Similar compounds have shown efficacy against both Gram-positive and Gram-negative bacteria, suggesting that this compound may also possess antibacterial properties .
Case Studies and Research Findings
-
Antiproliferative Activity :
- A study evaluated the antiproliferative effects of methoxy-substituted benzene derivatives against several cancer cell lines. Compounds demonstrated IC50 values ranging from 1.2 to 5.3 µM, indicating strong inhibitory effects on cell proliferation .
- Specific derivatives showed selectivity towards certain cancer types, such as MCF-7 breast cancer cells, highlighting the potential for targeted therapies .
- Antioxidant Activity :
- Antibacterial Activity :
Comparison Table of Biological Activities
| Activity Type | IC50/MIC Values | Reference |
|---|---|---|
| Antiproliferative | 1.2 - 5.3 µM | |
| Antioxidant | Superior to BHT | |
| Antibacterial (E. coli) | MIC = 62.5 µg/mL | |
| Antibacterial (S.aureus) | MIC = 78.12 µg/mL |
The biological activities of this compound can be attributed to its structural features:
- Methoxy Groups : These groups enhance lipophilicity, improving the compound's ability to permeate cell membranes and interact with intracellular targets.
- Reactivity with Biological Molecules : The presence of multiple functional groups allows for diverse interactions with enzymes and receptors, potentially modulating metabolic pathways involved in disease processes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
